An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)propanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)propanoic acid, a notable member of the arylpropanoic acid class of compounds, is a subject of significant interest in medicinal chemistry and pharmacology. Its structural motif is characteristic of a class of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its primary mechanism of action. All quantitative data are presented in structured tables for clarity and comparative purposes.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-(4-Methoxyphenyl)propanoic acid (CAS No: 942-54-1) are summarized below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.
Table 1: Chemical Identity of 2-(4-Methoxyphenyl)propanoic acid
| Identifier | Value |
| CAS Number | 942-54-1[1][2] |
| Molecular Formula | C₁₀H₁₂O₃[1][2] |
| Molecular Weight | 180.20 g/mol [1] |
| IUPAC Name | 2-(4-methoxyphenyl)propanoic acid |
| Synonyms | p-methoxyphenylpropionic acid, Benzeneacetic Acid, 4-Methoxy-α-methyl-[1][3] |
| SMILES | CC(C1=CC=C(OC)C=C1)C(O)=O[1] |
| InChI | InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)[3] |
Table 2: Physicochemical Properties of 2-(4-Methoxyphenyl)propanoic acid
| Property | Value | Source |
| Melting Point | 55-57 °C | [4] |
| Boiling Point (Predicted) | 309.4 ± 25.0 °C | [4][5] |
| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.49 ± 0.10 | [4] |
| LogP | 1.8833 | [1] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone.[3] | |
| Appearance | Off-white to light yellow solid.[4] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of 2-(4-Methoxyphenyl)propanoic acid. These protocols are based on common organic chemistry techniques applicable to this class of compounds.
Synthesis via Hydrolysis of 2-(4-methoxyphenyl)propionitrile
A common synthetic route to 2-arylpropanoic acids is the hydrolysis of the corresponding nitrile. This method is generally high-yielding and proceeds through a well-established mechanism.
Materials:
-
2-(4-methoxyphenyl)propionitrile
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-methoxyphenyl)propionitrile in an excess of aqueous acid (e.g., 5 N HCl) or base (e.g., 10% NaOH).
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed under acidic conditions, the product may precipitate upon cooling. If performed under basic conditions, acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the carboxylic acid.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(4-Methoxyphenyl)propanoic acid.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.
Materials:
-
Crude 2-(4-Methoxyphenyl)propanoic acid
-
Recrystallization solvent (e.g., a mixture of benzene and ligroin, or aqueous ethanol)
-
Erlenmeyer flask
-
Heating source
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of the precipitate.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of 2-(4-Methoxyphenyl)propanoic acid and for separating its enantiomers if a chiral stationary phase is used.
Instrumentation and Conditions (General Reverse-Phase Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH). The exact ratio should be optimized for the specific column and instrument.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 230 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of 2-(4-Methoxyphenyl)propanoic acid.
Table 3: Predicted Spectroscopic Data for 2-(4-Methoxyphenyl)propanoic acid
| Spectroscopy | Peak Assignment | **Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) ** |
| ¹H NMR (CDCl₃) | Carboxylic acid proton (-COOH) | ~11-12 |
| Aromatic protons (-C₆H₄-) | ~6.8-7.2 (multiplet) | |
| Methine proton (-CH-) | ~3.7 (quartet) | |
| Methoxy protons (-OCH₃) | ~3.8 (singlet) | |
| Methyl protons (-CH₃) | ~1.5 (doublet) | |
| ¹³C NMR (CDCl₃) | Carboxylic acid carbon (-COOH) | ~180 |
| Aromatic carbon attached to oxygen (-C-O) | ~159 | |
| Other aromatic carbons | ~114-132 | |
| Methine carbon (-CH-) | ~45 | |
| Methoxy carbon (-OCH₃) | ~55 | |
| Methyl carbon (-CH₃) | ~18 | |
| IR (KBr pellet) | O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic and aliphatic) | ~3000 | |
| C=O stretch (carboxylic acid) | ~1700 | |
| C=C stretch (aromatic) | ~1610, 1510 | |
| C-O stretch (ether and acid) | ~1250, 1180 |
Signaling Pathway and Experimental Workflows
Mechanism of Action: Cyclooxygenase (COX) Inhibition
2-(4-Methoxyphenyl)propanoic acid, as a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The inhibition of COX enzymes reduces the production of these pro-inflammatory prostaglandins.[6][7]
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by 2-(4-Methoxyphenyl)propanoic acid.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of 2-(4-Methoxyphenyl)propanoic acid in a laboratory setting.
Caption: General experimental workflow for the synthesis and purification of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
